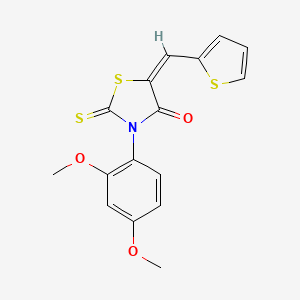

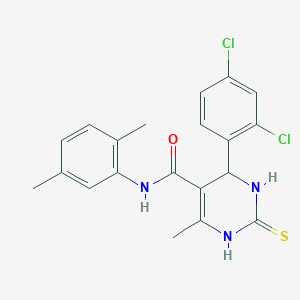

![molecular formula C16H13N5O5S2 B2996811 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 303035-38-3](/img/structure/B2996811.png)

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a chemical compound with the molecular formula C21 H24 N6 O3 S . It has a molecular weight of 440.52 . The compound is achiral and has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .

Molecular Structure Analysis

The molecular structure of “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has been characterized using spectroscopic analysis methods such as IR, 1H-NMR, 13C-NMR, and HRMS . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” are not available, similar compounds have been synthesized by reacting pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Physical And Chemical Properties Analysis

“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has a molecular weight of 440.52 and a molecular formula of C21 H24 N6 O3 S . It has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques : Research on the synthesis of thiosemicarbazides, triazoles, Schiff bases, and thiophenecarboxamides highlights advanced methods for creating compounds with potential antihypertensive and anticancer activities, demonstrating the versatility of pyrimidine and thiophene derivatives in drug development (Abdel-Wahab et al., 2008); (Stolarczyk et al., 2018).

- Crystal Structure and Cytotoxic Activity : Studies on novel 5-methyl-4-thiopyrimidine derivatives explore their crystal structures and cytotoxic activities against cancer cell lines, showcasing the potential of pyrimidine derivatives in cancer therapy (Stolarczyk et al., 2018).

Biological Activities

- Antidepressant and Nootropic Agents : Compounds derived from pyrimidine and azetidinone skeletons have shown promise as central nervous system (CNS) active agents, with specific derivatives exhibiting significant antidepressant and nootropic activities, suggesting a pathway for the development of novel CNS medications (Thomas et al., 2016).

- PARP Inhibitors : The synthesis of thiophenecarboxamides and related compounds for the inhibition of poly(ADP-ribose)polymerase (PARP), a target for cancer therapy, exemplifies the potential of thiophene derivatives in enhancing the efficacy of cancer treatments (Shinkwin et al., 1999).

- Polymers for Advanced Technologies : Research on aromatic poly(sulfone sulfide amide imide)s introduces new types of soluble thermally stable polymers, indicating the role of pyrimidine and thiophene derivatives in the development of advanced materials with high thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).

Zukünftige Richtungen

The future directions for “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” and similar compounds could involve further studies on their pharmacological activities. Efforts are being made to study the pharmacological activities of newly synthesized compounds to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Eigenschaften

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O5S2/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMKKWZJRDHCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

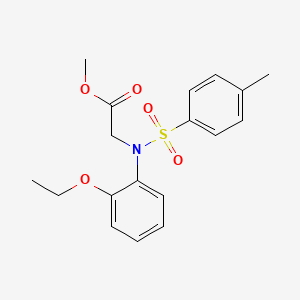

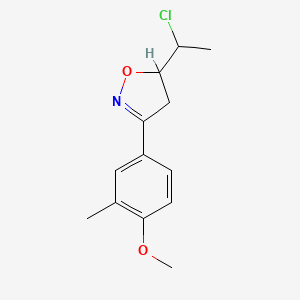

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)

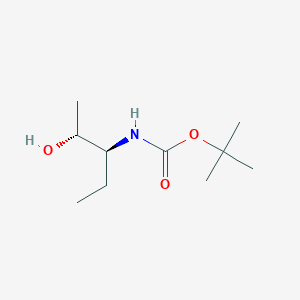

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)

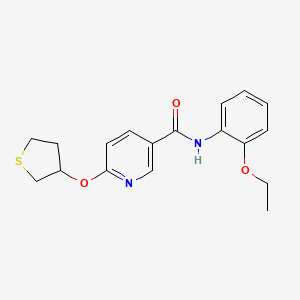

![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)